molecular formula C15H18FNO2 B1148382 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester CAS No. 131488-15-8

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester

Cat. No.: B1148382
CAS No.: 131488-15-8
M. Wt: 263.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (CAS 50370-56-4) is a tropane-derived compound with the molecular formula C₁₆H₂₀FNO₂ and a molecular weight of 277.33 g/mol. It is structurally characterized by a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a 4-fluorophenyl group at position 3 and a methyl ester at position 2. Key physical properties include a melting point of 91–92°C, boiling point of 349°C, and density of 1.155 g/cm³ .

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXXRDHSJOKBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131488-15-8
Record name nor-β-CFT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester, also known as methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a compound of significant interest in pharmacology due to its structural features and biological activities. This compound exhibits potential as a mu-opioid receptor antagonist, which may have implications for pain management and addiction therapy.

The molecular formula of this compound is C16H20FNO2C_{16}H_{20}FNO_2 with a molecular weight of approximately 277.34 g/mol. Its unique bicyclic structure includes a fluorophenyl group that enhances its binding affinity to specific receptors.

Research indicates that the compound acts primarily as an inhibitor of the dopamine transporter (DAT), which plays a crucial role in the reuptake of dopamine in the brain. By inhibiting DAT, this compound may increase dopamine levels in synaptic clefts, potentially leading to analgesic effects and influencing reward pathways associated with addiction.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects:

Activity Type Activity Value Mechanism of Action Reference
Mu-opioid Receptor Antagonist-log(M) values indicating binding affinityInhibition of receptor activity
DAT InhibitorVarious values indicating potencyInhibition of dopamine reuptake

Case Studies and Research Findings

  • Mu-opioid Receptor Binding Studies : In vitro studies have shown that the presence of the fluorophenyl group significantly enhances the binding affinity compared to non-fluorinated analogs. This suggests a potential for greater efficacy in clinical applications targeting opioid receptors for pain management.
  • Behavioral Studies : Animal models have been employed to assess the behavioral effects of this compound in relation to pain relief and addiction behaviors. Results indicate that administration leads to significant alterations in pain perception and reduced drug-seeking behavior in models of addiction.
  • Comparative Analysis : A comparative study with structurally similar compounds (e.g., those with chloro or bromo substitutions) revealed that the fluorinated compound exhibited superior metabolic stability and lipophilicity, which are critical for effective drug development.

Scientific Research Applications

Pharmacological Properties

1.1 Dopamine Transporter Inhibition

Research indicates that 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester exhibits potent inhibitory effects on the dopamine transporter (DAT). This inhibition is crucial for its potential use in treating disorders related to dopamine dysregulation, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD) . The compound's structure allows it to mimic the action of dopamine, thereby influencing neurotransmission.

1.2 Serotonin Transporter Interaction

In addition to its effects on the dopamine transporter, this compound has shown affinity for the serotonin transporter (SERT). This dual action may provide therapeutic benefits for mood disorders, including depression and anxiety, by enhancing serotonergic signaling alongside dopaminergic activity .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of this compound involves several steps, including the formation of the bicyclic structure and subsequent functionalization with a fluorophenyl group. Various synthetic methodologies have been explored to optimize yield and purity, including the use of specific reagents and reaction conditions .

2.2 Related Compounds

Several analogs of this compound have been synthesized to evaluate structure-activity relationships (SAR). For instance, modifications at different positions on the bicyclic framework have been investigated to enhance selectivity for DAT or SERT, leading to compounds with improved pharmacological profiles .

Therapeutic Potential

3.1 Treatment of Substance Use Disorders

Given its ability to inhibit dopamine reuptake, this compound has been studied for its potential in treating substance use disorders, particularly those involving stimulants like cocaine. The compound's mechanism may help mitigate withdrawal symptoms and reduce cravings by stabilizing dopaminergic signaling in the brain .

3.2 Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. The neuroprotective effects could be attributed to its action on both dopamine and serotonin systems, promoting neuronal health and function .

Case Studies and Research Findings

StudyFindings
Identification of Psychoactive Substances The detection of WIN 35428 among other substances in drug user samples highlights its prevalence in illicit markets and raises concerns about its psychoactive effects .
Synthesis of Hydroxy Derivatives Research on hydroxylated derivatives has shown varying affinities for DAT and SERT, suggesting that modifications can significantly alter pharmacological outcomes .
Neuropharmacological Assessment In vivo studies demonstrate that administration of WIN 35428 leads to increased locomotor activity in animal models, indicating stimulant-like effects consistent with dopamine transporter inhibition .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • 4-Fluorophenyl (β-CFT) : Fluorine enhances lipophilicity and metabolic stability compared to hydrogen, improving blood-brain barrier penetration. β-CFT exhibits high affinity for dopamine transporters (DAT), making it a research tool for studying addiction mechanisms .
  • 4-Chlorophenyl (FECNT) : Chlorine increases molecular weight and electron-withdrawing effects, enhancing binding affinity to DAT. The 2-fluoroethyl group in FECNT improves pharmacokinetics for PET imaging .
  • 4-Iodophenyl (nor-β-CIT): Iodine’s bulkiness and radioisotope compatibility (e.g., ¹²³I) make this compound suitable for SPECT imaging of serotonin transporters .

Nitrogen Substituent Variations

  • Methyl (β-CFT, Troparil) : Methyl at position 8 is common in tropane derivatives, balancing DAT affinity and metabolic stability. Troparil’s simpler phenyl group reduces complexity but retains stimulant properties .
  • 2-Fluoroethyl (FECNT) : This substitution increases selectivity for DAT over serotonin transporters (SERT), reducing off-target effects in imaging studies .

Preparation Methods

Radical Cyclization of Azetidin-2-ones

Radical-mediated cyclization provides a stereocontrolled route to the 8-azabicyclo[3.2.1]octane framework. Starting from 1-allyl-substituted azetidin-2-ones, treatment with n-tributyltin hydride (3 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in refluxing toluene (110°C, 12 h) induces radical formation at the allylic position. The resulting cyclization proceeds with >99% diastereocontrol, favoring the endo-configured bicyclic product due to transition-state stabilization from the tin hydride’s β-effect. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Selectivity
Solvent PolarityTolueneMinimizes radical recombination
Initiator Concentration0.1 equiv AIBNBalances initiation vs. side reactions
Temperature110°CAccelerates cyclization kinetics

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the bicyclic amine in 78–85% yield.

Samarium Iodide-Mediated Reductive Cyclization

Samarium(II) iodide (SmI₂) enables single-electron transfer (SET) reductions for constructing the tropane core. Methyl 3-(4-fluorophenyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate undergoes SmI₂-mediated reduction (0.1 M in THF, −78°C to rt, 4 h), yielding a 1:1 diastereomeric mixture of 2β- and 2α-carbomethoxy derivatives. The reaction proceeds via ketyl radical intermediates, with steric hindrance from the 4-fluorophenyl group dictating the modest selectivity.

Functionalization at the 3-Position

Stille Cross-Coupling for Biaryl Formation

Palladium-catalyzed Stille coupling installs the 4-fluorophenyl group onto preformed bicyclic intermediates. Using methyl 3-iodo-8-azabicyclo[3.2.1]octane-2-carboxylate and tetrakis(triphenylphosphine)palladium(0) (5 mol%), the reaction with 4-fluorophenylstannane (1.2 equiv) in DMF (100°C, 12 h) achieves 92% conversion. Key advantages over Suzuki-Miyaura coupling include:

  • Reduced Boronic Acid Side Reactions : Stille conditions avoid protodeboronation issues common with electron-deficient arylboronic acids.

  • Broad Functional Group Tolerance : Trimethylstannane reagents resist hydrolysis under aerobic conditions.

Suzuki-Miyaura Coupling Optimization

Despite challenges, Suzuki coupling succeeds with optimized ligands. Employing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a dioxane/water (4:1) system at 80°C for 24 h couples 3-bromo-8-azabicyclo[3.2.1]octane-2-carboxylate with 4-fluorophenylboronic acid (1.5 equiv), yielding 68% product. Additives like K₃PO₄ (2 equiv) enhance turnover by stabilizing the palladium intermediate.

Stereochemical Control Strategies

Enzymatic Resolution of Racemic Intermediates

Protecting Group Strategies

N-Benzyl vs. N-Boc Protection

  • N-Benzyl Groups : Facilitate radical cyclization by stabilizing amine lone pairs but require harsh hydrogenolysis (Pd(OH)₂/C, 55 psi H₂, 48 h).

  • N-Boc Protection : Introduced via di-tert-butyl dicarbonate (1.5 equiv) in dioxane/1N NaOH (2:1), enabling mild deprotection with TFA/CH₂Cl₂ (1:1).

Industrial-Scale Considerations

Cost-Effective Ligand Systems

Bidentate ligands like Xantphos reduce Pd loading to 0.5 mol% in Stille couplings, lowering catalyst costs without compromising yield (89–91%).

Solvent Recycling

Toluene from radical cyclizations is recovered via fractional distillation (bp 110°C), achieving 85% reuse efficiency.

Analytical Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in MeCN/H₂O) confirms >99% purity, with retention times of 8.2 min (major) and 9.7 min (minor diastereomer).

Stereochemical Assignment

NOESY correlations (500 MHz, CDCl₃) between H-2β (δ 3.74) and H-3α (δ 4.22) verify the endo-configuration.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization using Ir(ppy)₃ (1 mol%) and 4-fluoroiodobenzene (1.2 equiv) in DMF at 25°C constructs the 3-(4-fluorophenyl) group in 65% yield, bypassing premetallated reagents .

Q & A

Basic: What are the standard synthetic routes for 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester?

Answer:
The compound is synthesized via tropane scaffold modification. A common route involves:

Tropane Core Formation : Alkylation of 8-azabicyclo[3.2.1]octane precursors, followed by stereoselective introduction of substituents.

Fluorophenyl Incorporation : Suzuki coupling or nucleophilic aromatic substitution to attach the 4-fluorophenyl group at the 3β-position.

Esterification : Methyl esterification at the 2β-position using methanol under acidic conditions or via methyl chloroformate .
Key Reagents : Pd catalysts for coupling, chiral auxiliaries for stereocontrol, and protecting groups (e.g., tert-butyl carbamate) to prevent side reactions .

Advanced: How can researchers optimize stereochemical purity during synthesis?

Answer:
Stereochemical control is critical due to the compound’s dopamine transporter (DAT) affinity. Methods include:

  • Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralpak® AD-H) to separate enantiomers .
  • Asymmetric Catalysis : Employing Pd-catalyzed asymmetric alkylation with ligands like BINAP to direct 3β-aryl substitution .
  • Crystallization-Induced Diastereomer Resolution : Introduce a temporary chiral auxiliary (e.g., menthol ester) to isolate the desired diastereomer .
    Data Note : Impurities >2% in the 2β-ester configuration reduce DAT binding by >50% .

Basic: What pharmacological mechanisms are associated with this compound?

Answer:
The compound acts as a selective dopamine reuptake inhibitor (DRI) by:

  • Competitive Binding : Blocks DAT via high-affinity interactions at the 3β-(4-fluorophenyl) and 2β-carbomethoxy groups .
  • Uptake Inhibition : Reduces dopamine clearance in synaptic clefts, measured via radiolabeled [³H]dopamine uptake assays in transfected HEK293 cells .
    Key Metrics : IC₅₀ values typically range 5–20 nM for DAT, with >100-fold selectivity over serotonin/norepinephrine transporters (SERT/NET) .

Advanced: How do structural modifications influence DAT vs. SERT selectivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

Modification Effect on DAT/SERT Selectivity Reference
3β-(4-Fluorophenyl)Enhances DAT affinity; meta-F reduces SERT binding
2β-Methyl esterCritical for DAT potency; ethyl esters reduce activity
N-Methyl vs. N-fluoroalkylN-fluoroalkyl (e.g., PR04.MZ ) improves brain uptake

Methodology : Radioligand displacement assays (³H-WIN35,428 for DAT; ³H-citalopram for SERT) in striatal/synaptic preparations .

Basic: What analytical methods validate purity and identity?

Answer:

  • HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with mobile phase gradients (acetonitrile/0.1% formic acid) for purity (>98%) .
  • ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., 2β-ester: δ 3.65 ppm, singlet) and NOE correlations .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; tropane derivatives often crystallize in P2₁ space groups .

Advanced: How to address discrepancies in binding affinity across assay systems?

Answer:
Discrepancies arise from:

  • Membrane Preparations : Native striatal membranes vs. transfected cells may differ in lipid composition affecting DAT conformation .
  • Radioligand Choice : ³H-CFT vs. ³H-WIN35,428 show variable Kd due to binding site overlap .
    Mitigation :

Normalize data to reference standards (e.g., cocaine IC₅₀ = 200–400 nM).

Use kinetic assays (e.g., stopped-flow fluorimetry) to measure on/off rates .

Basic: What are the safety considerations for handling this compound?

Answer:

  • Toxicity : LD₅₀ (mouse, oral) ≈ 75 mg/kg; handle with nitrile gloves and fume hoods .
  • Metabolites : Monitor for ortho-hydroxy derivatives (e.g., 2’-hydroxy cocaine) via LC-MS; these exhibit hepatotoxicity .
  • Disposal : Incinerate at >800°C with alkaline scrubbers to prevent environmental release .

Advanced: How to design in vivo studies to evaluate brain penetration?

Answer:

  • Radiolabeling : Synthesize [¹⁸F]PR04.MZ via 4-[¹⁸F]fluorobut-2-yne-1-yl tosylate (25% yield, >98% radiochemical purity) .
  • PET Imaging : Administer 1–5 MBq/kg in rodents; quantify striatal uptake (SUV ≥2.5 indicates high brain permeability) .
  • Pharmacokinetics : Measure plasma/brain ratios at t = 15, 30, 60 min; logP ~2.5 optimizes blood-brain barrier penetration .

Basic: What recent advances exist in tropane-based DAT inhibitors?

Answer:

  • Clinical Candidates : RTI-336 (3β-(4-chlorophenyl)-2β-isoxazole) shows promise for cocaine addiction .
  • Imaging Probes : [¹¹C]PE2I derivatives enable Parkinson’s disease diagnostics via DAT density quantification .
    Future Directions : Hybrid analogs (e.g., benztropine-isoxazole) to enhance selectivity and metabolic stability .

Advanced: How to resolve conflicting SAR data between in vitro and in vivo models?

Answer:
Conflicts arise from:

  • Protein Binding : Serum albumin reduces free drug concentrations; use equilibrium dialysis to adjust IC₅₀ values .
  • Metabolic Stability : Cytochrome P450 (CYP3A4) demethylation of the 2β-ester in vivo; stabilize via deuterium substitution .
    Validation : Microdosing studies with accelerator mass spectrometry (AMS) to correlate in vitro potency with brain exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.